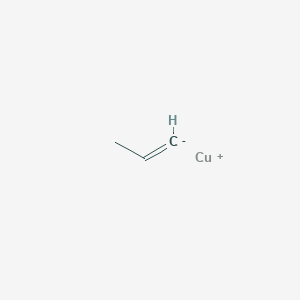
copper(1+);prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of copper(1+);prop-1-ene involves several synthetic routes and reaction conditions. One common method is the allylic bromination of prop-1-ene using N-bromosuccinimide (NBS). This reaction involves the substitution of a bromine atom for a hydrogen atom on the allylic carbon of prop-1-ene . Another method involves the synthesis of 1,3-prop-1-ene sultone, which can be produced through sulfonation, bromination, and cyclization reactions . These methods are economical and can be applied to mass production under mild conditions.
Chemical Reactions Analysis
Copper(1+);prop-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxidizing agents such as chlorates, nitrates, and peroxides, leading to the formation of different products . The compound can also participate in free radical bromination reactions, where a bromine radical is generated in the presence of a radical initiator . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Copper(1+);prop-1-ene has several scientific research applications. In chemistry, it is used as a corrosion inhibitor for copper in nitric acid solutions . The compound’s ability to inhibit corrosion makes it valuable for protecting copper-based materials in various industrial applications. In biology and medicine, copper ions play a crucial role in cellular processes, and this compound can be used to study copper metabolism and its effects on human health .
Mechanism of Action
The mechanism of action of copper(1+);prop-1-ene involves its interaction with molecular targets and pathways. Copper ions can act as electron donors or acceptors, participating in various redox reactions . In corrosion inhibition, the compound adsorbs onto the surface of copper specimens, forming a protective layer that prevents further corrosion . In biological systems, copper ions are involved in the regulation of oxidative stress and the activity of enzymes such as cytochrome c oxidase and superoxide dismutase .
Comparison with Similar Compounds
Copper(1+);prop-1-ene can be compared with other similar compounds, such as alkenes and other copper-based compounds. Alkenes, including prop-1-ene, are unsaturated hydrocarbons with a carbon-carbon double bond . Similar compounds include but-1-ene and but-2-ene, which have different positions of the double bond . Copper-based compounds, such as copper(II) sulfate and copper(I) chloride, have different oxidation states and chemical properties compared to this compound . The unique combination of copper ions and prop-1-ene in this compound gives it distinct properties and applications.
Properties
CAS No. |
61345-92-4 |
|---|---|
Molecular Formula |
C3H5Cu |
Molecular Weight |
104.62 g/mol |
IUPAC Name |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h1,3H,2H3;/q-1;+1 |
InChI Key |
UPCNSIDLTFJSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC=[CH-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















